molecular formula C33H54O9 B14095373 3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal

3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal

Cat. No.: B14095373
M. Wt: 594.8 g/mol
InChI Key: BKXWBAOGONGQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Aldecalmycin is synthesized through a series of extraction and chromatography techniques. The primary steps include:

Chemical Reactions Analysis

Aldecalmycin undergoes various chemical reactions, including:

    Oxidation: The compound reacts with oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Aldecalmycin can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Aldecalmycin has several scientific research applications, including:

Mechanism of Action

Aldecalmycin exerts its antimicrobial effects by targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This binding inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Aldecalmycin is unique compared to other antibiotics due to its specific structure and mode of action. Similar compounds include:

Aldecalmycin stands out due to its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable addition to the arsenal of antibiotics.

Properties

Molecular Formula

C33H54O9

Molecular Weight

594.8 g/mol

IUPAC Name

3-[2-[4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal

InChI

InChI=1S/C33H54O9/c1-8-9-18(3)28(37)21(6)24(41-32-31(40)30(39)29(38)25(16-35)42-32)15-23-19(4)14-22-13-17(2)12-20(5)27(22)33(23,7)26(36)10-11-34/h9,11,14,17,20-25,27-32,35,37-40H,8,10,12-13,15-16H2,1-7H3

InChI Key

BKXWBAOGONGQJL-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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